molecular formula C32H50O11 B1233676 Oxacyclooctadec-9-ene-2,6,12,16-tetrone, 3,8,14-trihydroxy-17-((S)-hydroxy((2R,3R)-2-methyl-3-((1S,2Z)-1-methyl-2-butenyl)oxiranyl)methyl)-4-methoxy-5,7,9,11,15-pentamethyl-, (3R,4S,5S,7R,8R,9E,11S,14S,15R,17R)- CAS No. 92471-87-9

Oxacyclooctadec-9-ene-2,6,12,16-tetrone, 3,8,14-trihydroxy-17-((S)-hydroxy((2R,3R)-2-methyl-3-((1S,2Z)-1-methyl-2-butenyl)oxiranyl)methyl)-4-methoxy-5,7,9,11,15-pentamethyl-, (3R,4S,5S,7R,8R,9E,11S,14S,15R,17R)-

Cat. No. B1233676
CAS RN: 92471-87-9
M. Wt: 610.7 g/mol
InChI Key: ILTUTLWVTBBXNS-OOKZJIOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxacyclooctadec-9-ene-2,6,12,16-tetrone, 3,8,14-trihydroxy-17-((S)-hydroxy((2R,3R)-2-methyl-3-((1S,2Z)-1-methyl-2-butenyl)oxiranyl)methyl)-4-methoxy-5,7,9,11,15-pentamethyl-, (3R,4S,5S,7R,8R,9E,11S,14S,15R,17R)-, also known as Oxacyclooctadec-9-ene-2,6,12,16-tetrone, 3,8,14-trihydroxy-17-((S)-hydroxy((2R,3R)-2-methyl-3-((1S,2Z)-1-methyl-2-butenyl)oxiranyl)methyl)-4-methoxy-5,7,9,11,15-pentamethyl-, (3R,4S,5S,7R,8R,9E,11S,14S,15R,17R)-, is a useful research compound. Its molecular formula is C32H50O11 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxacyclooctadec-9-ene-2,6,12,16-tetrone, 3,8,14-trihydroxy-17-((S)-hydroxy((2R,3R)-2-methyl-3-((1S,2Z)-1-methyl-2-butenyl)oxiranyl)methyl)-4-methoxy-5,7,9,11,15-pentamethyl-, (3R,4S,5S,7R,8R,9E,11S,14S,15R,17R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxacyclooctadec-9-ene-2,6,12,16-tetrone, 3,8,14-trihydroxy-17-((S)-hydroxy((2R,3R)-2-methyl-3-((1S,2Z)-1-methyl-2-butenyl)oxiranyl)methyl)-4-methoxy-5,7,9,11,15-pentamethyl-, (3R,4S,5S,7R,8R,9E,11S,14S,15R,17R)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92471-87-9

Product Name

Oxacyclooctadec-9-ene-2,6,12,16-tetrone, 3,8,14-trihydroxy-17-((S)-hydroxy((2R,3R)-2-methyl-3-((1S,2Z)-1-methyl-2-butenyl)oxiranyl)methyl)-4-methoxy-5,7,9,11,15-pentamethyl-, (3R,4S,5S,7R,8R,9E,11S,14S,15R,17R)-

Molecular Formula

C32H50O11

Molecular Weight

610.7 g/mol

IUPAC Name

(3R,4S,5S,7R,8R,9Z,11S,14S,15R,17R)-3,8,14-trihydroxy-17-[(S)-hydroxy-[(2R,3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone

InChI

InChI=1S/C32H50O11/c1-10-11-15(2)30-32(8,43-30)29(39)21-14-42-31(40)27(38)28(41-9)20(7)25(36)19(6)24(35)17(4)12-16(3)22(33)13-23(34)18(5)26(21)37/h10-12,15-16,18-21,23-24,27-30,34-35,38-39H,13-14H2,1-9H3/b11-10-,17-12-/t15-,16-,18+,19+,20+,21-,23-,24-,27+,28-,29-,30+,32+/m0/s1

InChI Key

ILTUTLWVTBBXNS-OOKZJIOFSA-N

Isomeric SMILES

C/C=C\[C@H](C)[C@@H]1[C@@](O1)(C)[C@H]([C@H]2COC(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H](/C(=C\[C@@H](C(=O)C[C@@H]([C@H](C2=O)C)O)C)/C)O)C)C)OC)O)O

SMILES

CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O

Canonical SMILES

CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O

synonyms

tedanolide

Origin of Product

United States

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